molecular formula C11H20N2O2 B1317281 (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 851526-80-2

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B1317281
CAS No.: 851526-80-2
M. Wt: 212.29 g/mol
InChI Key: ITVHTQLHEQGQNG-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 . It is also known as tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 35 bonds, with 13 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 295.4±13.0 °C and a predicted density of 1.076±0.06 g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Delivery Systems

One area of application for compounds similar to “(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” is in the development of novel medicinal chemistry platforms. For example, boron-containing molecules, such as periphery decorated and core-initiated borane large molecules, demonstrate promising properties for medicinal applications. These compounds exhibit unique stability, geometrical, and electronic properties, making them potential candidates for novel drug delivery systems and imaging applications (Viňas, Núñez, Bennour, & Teixidor, 2019).

Catalysis and Organic Synthesis

The design and synthesis of artificial ribonucleases, incorporating structures akin to “this compound,” utilize catalytic domains for the hydrolysis of phosphodiester bonds in RNA, highlighting the role of such compounds in catalysis and organic synthesis (Konevetz et al., 2002).

Advanced Materials and Photocatalysis

Compounds structurally related to “this compound” find applications in the development of advanced materials, such as boron-rich dendrimers and photocatalysts. These materials exhibit potential for applications in areas ranging from photocatalysis to the development of nonlinear optical devices and supercapacitors (Ni et al., 2016).

Environmental Applications

The environmental implications of metal-based octane boosters, such as MMT and ferrocene, have been extensively studied. Research in this area focuses on the impact of combustion products from these additives on engine components, emissions control systems, and environmental health. This research indirectly highlights the broader environmental context in which related compounds and their applications must be considered (Afotey, 2018).

Safety and Hazards

The safety information for “(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane” includes several hazard statements: H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHTQLHEQGQNG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582691
Record name tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851526-80-2
Record name tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.